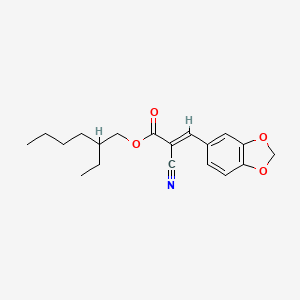

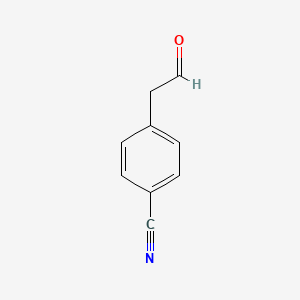

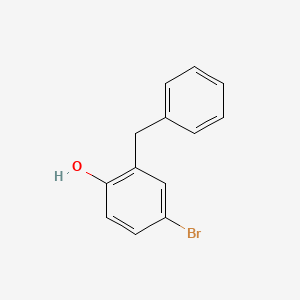

4-(2-Oxoethyl)benzonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzonitrile derivatives has been studied extensively. One approach involves the use of ionic liquid as a recycling agent in the green synthesis of benzonitrile . This method eliminates the need for metal salt catalysts and simplifies the separation process .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . The structure of the molecule can be further confirmed by single crystal X-ray diffraction analysis .Applications De Recherche Scientifique

-

Electrolyte Additive in Lithium-Ion Batteries

- Application : A variant of benzonitrile, specifically 4-(Trifluoromethyl)-benzonitrile, has been studied as a novel electrolyte additive for high voltage lithium-ion batteries.

- Results : It significantly improves the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes, contributing to more efficient and durable battery technologies.

-

Fluorescence Studies and Molecular Dynamics

- Application : 4-(N,N-Dimethylamino)benzonitrile (DMABN), another benzonitrile derivative, is a key compound in fluorescence and charge-transfer studies.

- Methods : Its unique properties have been extensively researched for insights into molecular dynamics, such as the early events in nonadiabatic relaxation dynamics and multimode charge-transfer dynamics.

-

Corrosion Inhibition

- Application : Research on benzonitrile derivatives has also extended to corrosion inhibition, particularly for mild steel in acidic environments.

- Methods : Studies reveal that compounds like PANB and APAB, derived from benzonitrile, show excellent corrosion inhibition capabilities.

- Results : These compounds are valuable for protecting industrial materials.

-

Pharmaceutical Intermediates

- Application : Certain benzonitrile derivatives serve as critical intermediates in the synthesis of pharmaceuticals, such as selective androgen receptor modulators (SARMs).

- Methods : These compounds have potential therapeutic applications in treating conditions like muscle wasting and osteoporosis.

-

Photophysical Behavior Studies

- Application : Benzonitrile compounds like DMABN are studied for their photophysical behavior.

- Methods : These studies offer insights into fluorescence mechanisms and the photostability of molecules.

- Synthesis of Heterocyclic Compounds

- Application : Benzonitrile derivatives can be used in the synthesis of heterocyclic compounds . These compounds are frequently used as biological probes in living systems as well as drugs in medicine .

- Methods : A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed .

- Results : This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

- Synthesis of Heterocyclic Compounds

- Application : Benzonitrile derivatives can be used in the synthesis of heterocyclic compounds . These compounds are frequently used as biological probes in living systems as well as drugs in medicine .

- Methods : A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo [ d ]imidazo [2,1- b ]thiazoles and N -alkylated 2-aminobenzo [ d ]oxazol in green media was developed .

- Results : This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

Safety And Hazards

Benzonitrile, a related compound, is classified as a combustible liquid that is harmful if swallowed or in contact with skin . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling it .

Propriétés

IUPAC Name |

4-(2-oxoethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDMXRCUNUVYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503633 | |

| Record name | 4-(2-Oxoethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Oxoethyl)benzonitrile | |

CAS RN |

76113-58-1 | |

| Record name | 4-(2-Oxoethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4,4'-Bipyridin]-3-amine](/img/structure/B1601526.png)